molecular formula C20H17ClN2O3 B6547612 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-88-2

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547612
CAS RN: 946311-88-2
M. Wt: 368.8 g/mol
InChI Key: NBRGWUNRWCUOLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about its reactivity, what types of reactions it undergoes, and what products are formed .


Physical And Chemical Properties Analysis

This includes information like melting point, boiling point, solubility, density, and refractive index. It can also include spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Computational Chemistry

The compound’s molecular structure lends itself to computational studies. Researchers use it as a model system to understand molecular interactions, electronic properties, and reactivity.

ECHA Substance Information Synthesis, Structural Characterizations, and Quantum Chemical Investigations of Chalcone Derivatives Comparisons between 1-Phenyl-3-methyl-5 … Risk Assessment of 3-CMC

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and describes how the compound interacts with biological systems .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGWUNRWCUOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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